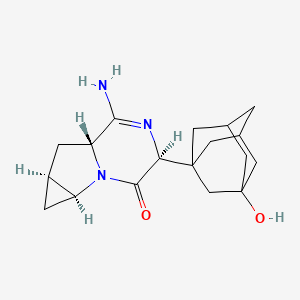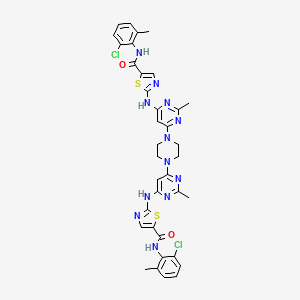
N,N-Didesmethyldoxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Didesmethyldoxylamine is a biochemical compound with the molecular formula C15H18N2O and a molecular weight of 242.32 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of N,N-Didesmethyldoxylamine consists of 15 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Wissenschaftliche Forschungsanwendungen
Identification in In Vivo Acetylation Pathway : N,N-Didesmethyldoxylamine and its N-acetyl conjugates were identified in human urine, signifying their role in the metabolic pathway of doxylamine in humans (Ganes & Midha, 1987).
Synthesis of N-Methyl- and N-Alkylamines : Research on the synthesis of N-methylated and N-alkylated amines, including compounds like N,N-Didesmethyldoxylamine, indicates their importance in industrial and academic applications, especially in life science molecules (Senthamarai et al., 2018).
Metabolism in Rat and Monkey : A study exploring the metabolism of doxylamine in rat and monkey models identified N,N-Didesmethyldoxylamine as a metabolite, providing insights into its metabolic pathways in different species (Ganes, Hindmarsh, & Midha, 1986).
Hemoglobin Binding of Aromatic Amines : Investigations into the hemoglobin binding of various aromatic amines, which might include derivatives like N,N-Didesmethyldoxylamine, contribute to understanding their potential genotoxic effects (Sabbioni, 1992).
Metabolism of Doxylamine Succinate : Research on the metabolic fate of doxylamine in the rhesus monkey identified N,N-Didesmethyldoxylamine among its metabolites, further emphasizing its significance in drug metabolism studies (Slikker et al., 1986).
Biochemical Formation and Properties of Hydroxylamines : A study on the formation and properties of hydroxylamines, a group to which N,N-Didesmethyldoxylamine belongs, delves into their pharmacological, toxicological, and pathological properties (Weisburger & Weisburger, 1973).
N-O Linkage in Carbohydrates and Glycoconjugates : The use of hydroxylamines, such as N,N-Didesmethyldoxylamine, in the development of glycoconjugates highlights their role in organic synthesis and potential medical applications (Chen & Xie, 2016).
Substituted Hydroxylamines as Analytical Reagents : The use of hydroxylamine derivatives, including N,N-Didesmethyldoxylamine, in analytical chemistry underscores their versatility and utility in chemical analysis (Shendrikar, 1969).
Eigenschaften
IUPAC Name |
2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-15(18-12-10-16,13-7-3-2-4-8-13)14-9-5-6-11-17-14/h2-9,11H,10,12,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDYZENQYRFODS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40822622 |
Source


|
| Record name | 2-[1-Phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40822622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Didesmethyldoxylamine | |
CAS RN |
78868-04-9 |
Source


|
| Record name | N,N-Didesmethyldoxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078868049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[1-Phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40822622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIDESMETHYLDOXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P0QF5KR0F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-[(5-Cyano-6-hydroxy-4-methyl-2-oxo-1H-pyridin-3-yl)diazenyl]-4-methoxybenzenesulfonic acid](/img/structure/B569079.png)